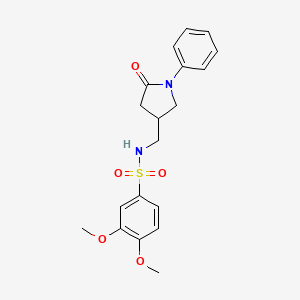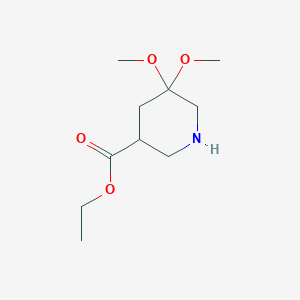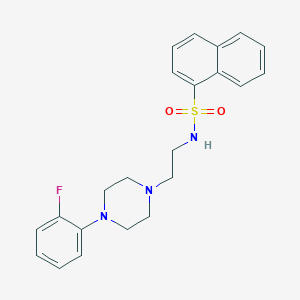
5-chloro-N-(2-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. It is commonly referred to as CMMP, and it has been widely studied for its potential applications in scientific research. CMMP is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Mechanism of Action
The mechanism of action of CMMP involves the inhibition of protein kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to specific target proteins. By inhibiting protein kinases, CMMP can disrupt various cellular processes that are involved in cell division, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CMMP has been shown to have various biochemical and physiological effects on cells and tissues. It can induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer. CMMP has also been shown to have anti-inflammatory and anti-angiogenic properties, which can be beneficial in the treatment of various inflammatory and angiogenic diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMMP in lab experiments is its high potency and selectivity towards protein kinases. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one of the limitations of using CMMP is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for the study of CMMP. One potential direction is to investigate its potential applications in the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific protein kinases. Additionally, the development of more potent and selective analogs of CMMP could lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of CMMP involves the reaction of 5-chloro-2-aminopyrimidine with 2-methoxybenzoyl chloride and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
CMMP has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been studied for its potential as an inhibitor of protein kinases, which play a crucial role in various cellular processes such as cell division, differentiation, and apoptosis. CMMP has also been studied for its potential applications in the treatment of cancer and other diseases.
properties
IUPAC Name |
5-chloro-N-(2-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-21-10-6-4-3-5-9(10)16-12(18)11-8(14)7-15-13(17-11)22(2,19)20/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHHGBFWOIPEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2907930.png)

![3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2907933.png)




![8-(3-((2-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2907940.png)
![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2907941.png)


![Methyl (E)-4-[[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2907949.png)
